Acidity Modulation by para-Methylthio Substituent
The predicted first acid dissociation constant (pK₁) of (4-methylsulfanyl-phenyl)-phosphonic acid is 1.94 ± 0.10 . This positions its acidity between the weaker 4-methoxy analog (pK₁ = 2.4, measured at 17 °C) and the stronger 4-chloro analog (pK₁ = 1.66, measured at 25 °C), while being slightly weaker than unsubstituted phenylphosphonic acid (pK₁ = 1.83) and the 4-methyl analog (pK₁ = 1.84) . Using the refined Hammett equation (pKa₁ = 1.70 − 0.894σ), the para-methylthio group (σₚ ≈ 0.00) predicts a pK₁ of approximately 1.70, while the para-methyl group (σₚ = −0.17) predicts 1.85—consistent with the observed pattern [1]. The second dissociation (pK₂) for arylphosphonic acids follows pKa₂ = 6.92 − 0.934σ, indicating that the methylthio analog will have a measurably different pK₂ from both electron-donating and electron-withdrawing comparators [1].
| Evidence Dimension | First acid dissociation constant (pK₁) |
|---|---|
| Target Compound Data | pK₁ = 1.94 ± 0.10 (predicted, 25 °C) |
| Comparator Or Baseline | Phenylphosphonic acid: pK₁ = 1.83; 4-Methylphenylphosphonic acid: pK₁ = 1.84; 4-Chlorophenylphosphonic acid: pK₁ = 1.66; 4-Methoxyphenylphosphonic acid: pK₁ = 2.4; 4-Nitrophenylphosphonic acid: pK₁ = 1.24 (all measured at 25 °C except 4-methoxy at 17 °C) |
| Quantified Difference | Target pK₁ is +0.10 to +0.11 units higher than parent and 4-methyl analog; −0.46 units lower than 4-methoxy; +0.28 units higher than 4-chloro; +0.70 units higher than 4-nitro (all approximate due to predicted vs. measured comparison) |
| Conditions | Target: predicted pKa from ChemicalBook; Comparators: experimentally determined thermodynamic pK₁ values from ChemicalBook and Nagarajan et al. (1987) |
Why This Matters
The distinct pK₁ value directly governs the pH-dependent speciation, aqueous solubility, and metal-binding affinity of this compound—critical parameters for selecting an extraction agent, catalyst ligand, or pharmaceutical intermediate with predictable protonation state at a given operational pH.
- [1] Szabó, M., Kőműves, Z., Kovács, Z., et al. Proton dissociation properties of arylphosphonates: Determination of accurate Hammett equation parameters. Journal of Pharmaceutical and Biomedical Analysis, 2017, 144, 209–215. View Source
